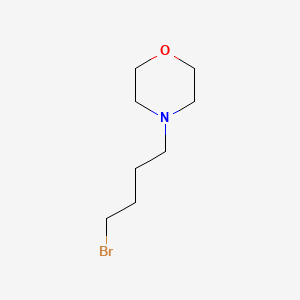

4-(4-Bromobutyl)morpholine

Description

Contextualization within Heterocyclic Chemistry: The Morpholine (B109124) Scaffold

At the core of 4-(4-Bromobutyl)morpholine lies the morpholine scaffold, a heterocyclic compound featuring both amine and ether functional groups. wikipedia.org This six-membered ring, systematically named 1,4-oxazinane, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Its prevalence in bioactive molecules and approved drugs stems from its ability to impart favorable physicochemical, biological, and metabolic properties. researchgate.netresearchgate.net

The morpholine ring is considered a versatile and readily accessible synthetic building block. researchgate.netresearchgate.net Its presence can enhance the potency of a molecule through interactions with target proteins and can modulate pharmacokinetic properties. nih.gov The nitrogen atom in the morpholine ring is basic, allowing it to form salts, while the oxygen atom can participate in hydrogen bonding. wikipedia.orgresearchgate.net This dual functionality contributes to its wide application in organic synthesis and the development of new therapeutic agents. wikipedia.orgjchemrev.com The morpholine moiety is a key component in a diverse array of drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org

Rationale for Investigation of Brominated Alkyl Morpholine Derivatives

The investigation into brominated alkyl morpholine derivatives, such as this compound, is driven by the synthetic utility of the bromoalkyl group. The bromine atom is a good leaving group, making this class of compounds valuable as alkylating agents in a variety of chemical reactions. This reactivity allows for the introduction of the morpholinobutyl moiety onto other molecules, a common strategy in drug discovery and development to explore structure-activity relationships (SAR). nih.gov

The butyl chain provides a flexible spacer, allowing the morpholine ring to be positioned at an optimal distance to interact with a biological target. The combination of the pharmacologically significant morpholine ring and the reactive bromoalkyl chain makes these derivatives powerful tools for medicinal chemists. They serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. The study of these derivatives helps in understanding how modifications to the alkyl chain and the morpholine ring can influence biological activity. nih.govontosight.ai

The process of bromination itself is a fundamental reaction in organic chemistry. youtube.com Specifically, the selective bromination at positions allylic or benzylic to a double bond or aromatic ring is a well-established method for introducing bromine into a molecule. masterorganicchemistry.comyoutube.com While this compound does not possess such a feature for this specific type of bromination, the general principles of radical bromination are relevant to the synthesis of various organobromine compounds. youtube.com The high selectivity of bromination reactions makes them a preferred method for creating specific isomers of brominated compounds. youtube.com

Below is a data table summarizing some of the key chemical properties of a related compound, 4-(4-Bromophenyl)morpholine, which shares the morpholine and bromo-substituent features.

| Property | Value |

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

| Melting Point | 114-118 °C |

| CAS Number | 30483-75-1 |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromobutyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQGELINXUPUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 4 Bromobutyl Morpholine

Nucleophilic Substitution Reactions at the Bromobutyl Moietybenchchem.comevitachem.com

The primary mode of reactivity for 4-(4-Bromobutyl)morpholine involves the bromobutyl moiety. The bromine atom, being a good leaving group, renders the terminal carbon atom of the butyl chain electrophilic and susceptible to attack by a wide array of nucleophiles. This classic S_N2 reaction pathway is fundamental to its application in constructing larger molecular architectures.

The electrophilic carbon of the bromobutyl group readily reacts with various primary and secondary amines. This nucleophilic substitution results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, effectively coupling the morpholinobutyl scaffold to another amine-containing molecule. For instance, reactions with secondary cyclic amines such as pyrrolidine (B122466) and piperidine (B6355638), or even ammonia, proceed efficiently to yield the corresponding N-alkylated products. mdpi.comnih.gov This reactivity is a cornerstone for synthesizing derivatives with extended amine functionalities. A study demonstrated the versatility of a similar bromobutyl-substituted precursor, which was successfully reacted with amines like piperidine, morpholine (B109124), and 1-phenyl-1,3,8-triazaspiro evitachem.comnih.govdecan-4-one to produce the corresponding N-alkylated compounds. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

| Nucleophile | Product Type | Reference |

|---|---|---|

| Piperidine | N-Alkylated Piperidine Derivative | nih.gov |

| Morpholine | N-Alkylated Morpholine Derivative | nih.gov |

| Ammonia | Primary Amine Derivative | nih.gov |

| Pyrrolidine | N-Alkylated Pyrrolidine Derivative | mdpi.com |

This table is illustrative of the types of reactions the bromobutyl moiety can undergo.

The reactivity of the bromobutyl group is extensively exploited in the synthesis of complex ligands for biological targets. nih.gov By serving as a reactive handle, this compound can be used to introduce the morpholinobutyl group into larger molecular frameworks. This process is crucial for creating bitopic or multifunctional ligands designed to interact with specific receptors or enzymes. nih.gov For example, a related precursor, N-(4-bromobutyl)phthalimide, is used to synthesize complex calix nih.govarene-based oxamate (B1226882) ligands. sigmaaldrich.com Similarly, this alkylating functionality is employed in the synthesis of 4,9-diaminoacridine derivatives, which have been investigated for their potential biological activities. rsc.orgrsc.org The alkylation step, where the bromobutyl chain attaches to a nucleophilic site on the core scaffold, is a critical transformation in the synthesis of these elaborate molecules. nih.gov

Utility as an Alkylating Agent in Organic Synthesisnih.gov

Stemming from the high reactivity of the carbon-bromine bond in nucleophilic substitution, this compound is widely regarded as a versatile alkylating agent. nih.gov It is used to introduce the morpholinobutyl group onto a variety of nucleophilic substrates, including amines, thiols, and alcohols. In a typical reaction, carried out in a suitable solvent like acetonitrile (B52724) and often in the presence of a weak base such as potassium carbonate, the morpholinobutyl moiety is transferred to the nucleophile. mdpi.com This straightforward alkylation is a key step in the multi-step synthesis of numerous target molecules, including potential antipsychotic agents and other biologically active compounds. mdpi.comgoogle.com For example, 2-(ω-Bromoalkyl)isoindoline-1,3-diones are used as alkylating agents in reactions with secondary amines to form complex derivatives. mdpi.com

Potential for Further Derivatization on the Morpholine Nitrogenrsc.org

While reactions at the bromobutyl end are more common, the nitrogen atom of the morpholine ring also possesses chemical reactivity that can be exploited for further derivatization. As a tertiary amine, the nitrogen atom is nucleophilic and can react with various electrophiles.

One potential transformation is the quaternization of the nitrogen. This reaction involves the alkylation of the morpholine nitrogen with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This process was demonstrated in the synthesis of a viologen, where 4,4'-bipyridyl was di-quaternized using 1-(4-bromobutyl)-5,6-dimethyl-1H-benzimidazole, highlighting the ability of a tertiary nitrogen to attack an electrophilic center. researchgate.net

Furthermore, the morpholine ring can undergo cleavage under specific conditions. The von Braun reaction, which utilizes cyanogen (B1215507) bromide, can cleave the carbon-nitrogen bonds of cyclic tertiary amines like morpholine. thieme-connect.de This reaction proceeds through an N-cyanoammonium bromide intermediate, which can lead to ring-opening and the formation of a cyanamide, ultimately allowing for the synthesis of long-chain alkylamines with a terminal bromine atom. thieme-connect.de Additionally, under acidic conditions in the presence of sodium nitrite, the morpholine nitrogen can be derivatized to form a stable N-nitrosomorpholine. researchgate.net The nucleophilic nature of the nitrogen is also highlighted in its ability to react with electrophilic sites on other molecules, such as the C-9 position of the acridine (B1665455) core, leading to N-alkylation and the formation of acridinium (B8443388) salts under acidic conditions. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(4-bromobutyl)-5,6-dimethyl-1H-benzimidazole |

| 1-phenyl-1,3,8-triazaspiro evitachem.comnih.govdecan-4-one |

| 2-(ω-Bromoalkyl)isoindoline-1,3-dione |

| 2-Pipecoline |

| 4,4'-bipyridyl |

| 4,9-diaminoacridine |

| This compound |

| N-(4-bromobutyl)phthalimide |

| N-nitrosomorpholine |

| Ammonia |

| Cyanogen bromide |

| Piperidine |

| Potassium carbonate |

| Pyrrolidine |

Advanced Spectroscopic and Analytical Characterization of 4 4 Bromobutyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of 4-(4-bromobutyl)morpholine.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The protons on the butyl chain exhibit distinct signals. The methylene (B1212753) group adjacent to the bromine atom (Br-CH₂) typically appears as a triplet at approximately 3.4 ppm due to coupling with the neighboring methylene group. The protons of the morpholine (B109124) ring also show characteristic shifts. Specifically, the protons on the carbons adjacent to the nitrogen atom (N-CH₂) and the oxygen atom (O-CH₂) can be distinguished. For instance, in related morpholine-containing structures, the protons of the morpholine unit can show signals in the range of 2.4-3.75 ppm.

A detailed assignment of the proton signals is crucial for confirming the connectivity of the butyl chain to the morpholine nitrogen.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Br-CH₂ -CH₂- | ~3.4 | Triplet |

| -CH₂-CH₂ -CH₂- | ~1.8-2.0 | Multiplet |

| -CH₂-CH₂ -N- | ~2.3-2.5 | Multiplet |

| Morpholine N-CH₂ | ~2.4 | Triplet/Multiplet |

| Morpholine O-CH₂ | ~3.7 | Triplet/Multiplet |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the electronegative bromine atom (Br-CH₂) is typically found downfield, often in the range of 30-35 ppm. The carbons of the morpholine ring also have characteristic chemical shifts, with the carbons adjacent to the oxygen (O-CH₂) appearing further downfield (around 66-67 ppm) compared to those adjacent to the nitrogen (N-CH₂) (around 53-54 ppm). arabjchem.org

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C H₂-Br | ~33 |

| -CH₂-C H₂-CH₂- | ~28-30 |

| -C H₂-N- | ~58 |

| Morpholine C -N | ~54 |

| Morpholine C -O | ~67 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation patterns. For this compound (C₈H₁₆BrNO), the expected molecular weight is approximately 222.13 g/mol . matrix-fine-chemicals.com

In mass spectrometry, the presence of bromine is readily identified by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two mass units. This isotopic signature is a definitive indicator of a bromine-containing compound. Fragmentation analysis can further confirm the structure, with common fragmentation pathways involving the loss of the bromine atom or cleavage of the butyl chain.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching: Aliphatic C-H stretches from the butyl chain and morpholine ring are typically observed in the 2800-3000 cm⁻¹ region.

C-O stretching: The ether linkage within the morpholine ring will produce a strong C-O stretching band, usually in the 1100-1200 cm⁻¹ range.

C-N stretching: The C-N stretching of the tertiary amine in the morpholine ring would appear in the 1000-1200 cm⁻¹ region.

C-Br stretching: The C-Br bond will exhibit a characteristic stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

The absence of certain peaks, such as N-H or O-H stretching bands, further confirms the structure of the tertiary amine and the absence of hydroxyl or primary/secondary amine groups.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. This experimental data is compared with the theoretically calculated values based on the molecular formula C₈H₁₆BrNO. A close correlation between the experimental and theoretical values serves as a fundamental confirmation of the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₆BrNO)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 43.26 |

| Hydrogen (H) | 7.26 |

| Bromine (Br) | 35.98 |

| Nitrogen (N) | 6.31 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. rsc.org A single spot on the TLC plate under various solvent systems suggests a high degree of purity.

Column Chromatography: This technique is often used for the purification of the compound on a larger scale. mdpi.com Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like this compound. google.comrsc.org

Gas Chromatography (GC): GC can be employed to determine the purity of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. pqri.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. It can separate the target compound from even closely related impurities, providing a precise measure of its purity. pqri.org

Through the combined application of these advanced spectroscopic and analytical techniques, a comprehensive and reliable characterization of this compound is achieved, ensuring its quality and suitability for its intended synthetic applications.

Computational Chemistry and Molecular Modeling Studies of 4 4 Bromobutyl Morpholine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 4-(4-bromobutyl)morpholine and its derivatives, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potentials, which are fundamental to understanding their chemical reactivity.

DFT studies can be employed to analyze the electronic and geometric characteristics of morpholine-containing compounds. researchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the resulting energy gap, provide insights into the molecule's stability and reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity.

In the context of this compound, the bromine atom, an electron-withdrawing group, significantly influences the electronic properties. DFT calculations can quantify this effect, showing how it alters the charge distribution across the molecule and affects the reactivity of the morpholine (B109124) nitrogen and the butyl chain. The electrophilic nature of the carbon atom attached to the bromine is a key feature that can be precisely modeled.

Furthermore, DFT can be used to predict the outcomes of chemical reactions. For example, in the context of palladium-catalyzed cross-coupling reactions involving similar haloalkylamines, DFT can help understand the activation and reactivity of the catalyst complexes. researchgate.net For this compound, this could involve modeling its interaction with a catalyst to predict the feasibility and potential pathways of coupling reactions, which are vital for synthesizing more complex molecules.

Theoretical calculations also extend to understanding intermolecular interactions, which are crucial for biological activity. By modeling the electrostatic potential surface, researchers can identify regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions with biological targets like enzymes or receptors. researchgate.netaps.org

Table 1: Calculated Electronic Properties of a Morpholine Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and would be specific to the exact molecule and level of theory used in a DFT calculation.

Conformational Analysis and Energetic Landscape Exploration

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

The morpholine ring itself can exist in a chair or boat conformation, with the chair form being generally more stable. The substituents on the ring and the butyl chain introduce additional degrees of freedom. Computational methods, such as molecular mechanics or DFT, can be used to systematically explore the conformational space of this compound.

The energetic landscape of a molecule describes the potential energy as a function of its geometry. By mapping this landscape, researchers can identify the most probable conformations under different conditions. For instance, dynamic NMR measurements and computational modeling can be used to determine the energy barrier for ring inversion of the morpholine moiety. acs.org

In the case of this compound, the orientation of the bromobutyl chain relative to the morpholine ring is of particular interest. Different conformers will expose the reactive bromine atom to varying degrees, which can impact its accessibility for nucleophilic substitution reactions.

A theoretical study on a related asymmetrical tripodal amine containing a morpholine moiety demonstrated the use of DFT to determine the most stable microspecies of its protonated form. arabjchem.org This highlights the ability of computational methods to predict the preferred structures in different chemical environments, which is also applicable to understanding the conformational preferences of this compound in solution.

Table 2: Relative Energies of Different Conformations of a Substituted Morpholine

| Conformation | Relative Energy (kcal/mol) | Key Feature |

| Chair (Equatorial) | 0.0 | Most stable conformation |

| Chair (Axial) | 2.5 | Higher energy due to steric interactions |

| Twist-Boat | 5.8 | Transition state between chair forms |

Note: This table provides a simplified, illustrative example of the kind of data generated from conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations of Related Morpholine Systems

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing and optimizing drug candidates. e3s-conferences.orgresearchgate.net These studies establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net

The morpholine ring is a versatile scaffold in drug design, often contributing to improved pharmacokinetic properties and potent biological activity. acs.orgtandfonline.comresearchgate.net SAR studies of various morpholine derivatives have revealed key structural features that influence their efficacy. For example, substitutions on the morpholine ring or on attached aromatic systems can significantly impact activity. e3s-conferences.org In some cases, the oxygen atom of the morpholine ring can form crucial hydrogen bonds with target enzymes. researchgate.net

QSAR models use statistical methods to correlate physicochemical properties (descriptors) of molecules with their biological activity. iosrjournals.org For morpholine-based compounds, descriptors such as lipophilicity, electronic parameters, and steric factors are often used to build predictive models. zenodo.org These models can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted activity.

For instance, a QSAR study on morpholine-derived thiazoles identified key molecular descriptors that correlate with their inhibitory activity against carbonic anhydrase-II. nih.gov Similarly, 3D-QSAR models have been developed for morpholine derivatives targeting dopamine (B1211576) receptors, providing a deeper understanding of the structure-activity relationships. acs.org

While specific QSAR/SAR studies on this compound itself are not widely published, the principles derived from studies on analogous systems are highly relevant. The bromobutyl group serves as a reactive linker, and its length and flexibility are critical parameters that would be explored in a SAR study. For example, in the design of bitopic ligands for dopamine receptors, the linker connecting the pharmacophore (which could be a morpholine-containing structure) to a secondary binding site is crucial for affinity and selectivity. nih.gov

Exploration of 4 4 Bromobutyl Morpholine in Medicinal Chemistry Research

Design Principles for Morpholine-Containing Bioactive Molecules

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govnih.gov Its inclusion is guided by several key design principles aimed at optimizing a compound's efficacy and drug-like properties.

One of the primary reasons for incorporating a morpholine moiety is to improve a molecule's physicochemical properties. nih.gov The presence of the nitrogen and oxygen atoms in the six-membered ring imparts a balance of hydrophilic and lipophilic character. acs.orgnih.gov This can lead to enhanced aqueous solubility, which is crucial for drug absorption and distribution in the body. biosynce.com The weakly basic nitrogen atom (pKa of approximately 8.7) can be protonated at physiological pH, further contributing to solubility and allowing for favorable interactions with biological targets. nih.govthieme-connect.com

The morpholine ring can also act as a bioisosteric replacement for other cyclic amines, such as piperidine (B6355638) or piperazine. thieme-connect.comenamine.net This substitution can modulate a compound's basicity and lipophilicity, potentially leading to improved selectivity and a more favorable side effect profile. thieme-connect.com Furthermore, the morpholine ring is conformationally flexible, adopting a chair-like conformation that can orient substituents in a desirable manner for optimal binding to a target protein. acs.orgnih.gov The oxygen atom within the ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of an enzyme or receptor. acs.orgtandfonline.com

Strategies for Incorporating 4-(4-Bromobutyl)morpholine Moieties into Novel Ligands

The chemical structure of this compound, with its reactive alkyl bromide, makes it a versatile reagent for introducing a morpholinobutyl group into various molecular frameworks. The primary strategy for its incorporation is through nucleophilic substitution reactions.

A common approach involves the alkylation of nucleophiles such as amines, phenols, and thiols. In this reaction, the lone pair of electrons on the nucleophilic atom attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. This method is widely used to append the morpholinobutyl moiety as a side chain or linker to a core scaffold. For instance, reacting this compound with a primary or secondary amine on a parent molecule results in the formation of a tertiary amine, effectively tethering the morpholine unit. nih.gov

Another strategy is its use in the synthesis of more complex heterocyclic systems. The bromobutyl group can participate in intramolecular cyclization reactions to form larger ring structures containing the morpholine motif. Additionally, it can be employed in multi-component reactions where its reactive nature allows for the efficient construction of diverse chemical libraries.

The synthesis of this compound hydrobromide itself is typically achieved by reacting morpholine with 1,4-dibromobutane (B41627). This reaction proceeds via nucleophilic attack of the morpholine nitrogen on one of the electrophilic carbon atoms of 1,4-dibromobutane.

Investigation of Molecular Targets and Binding Interactions of Morpholine Derivatives

One significant class of targets for morpholine derivatives are kinases, which are key enzymes in cellular signaling pathways. benthamdirect.com For example, in phosphatidylinositol 3-kinase (PI3K) inhibitors, the oxygen atom of the morpholine ring has been observed to form a critical hydrogen bond with a hinge residue in the ATP-binding site of the enzyme. acs.orgnih.gov This interaction is essential for the inhibitory activity of these compounds.

Furthermore, morpholine-containing compounds have been investigated as inhibitors of enzymes like β-secretase (BACE-1), which is implicated in Alzheimer's disease. In some BACE-1 inhibitors, the morpholine ring is positioned to interact with catalytic aspartic acid residues in the active site. nih.gov

The following table summarizes some of the key molecular targets of morpholine derivatives and the role of the morpholine moiety in binding:

| Molecular Target | Role of Morpholine Moiety | Example Compound Class |

| Phosphatidylinositol 3-kinase (PI3K) | Hydrogen bonding via oxygen atom with hinge residues. acs.orgnih.gov | PI3K inhibitors |

| Cannabinoid Receptors | Contributes to ligand shape and can engage in hydrophobic interactions. nih.gov | Cannabinoid receptor modulators |

| Sigma Receptors | Interacts with the receptor binding site. | Sigma receptor ligands |

| β-secretase (BACE-1) | Interacts with catalytic aspartate residues. nih.gov | BACE-1 inhibitors |

Modulation of Pharmacokinetic and Pharmacodynamic Properties in Experimental Models (excluding clinical data)

The incorporation of a morpholine ring, often via a precursor like this compound, can significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a molecule in preclinical studies. nih.govbenthamdirect.com

Pharmacokinetic Properties:

The morpholine moiety is frequently introduced to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mspsss.org.ua Its ability to enhance aqueous solubility can lead to improved oral bioavailability. biosynce.com The weakly basic nature of the morpholine nitrogen can also influence a compound's distribution and ability to cross biological membranes, including the blood-brain barrier. acs.orgnih.gov

In terms of metabolism, the morpholine ring is generally considered to be relatively stable. tandfonline.com However, it can undergo oxidation, and its metabolic fate can be influenced by the substituents on the ring. researchgate.net The introduction of a morpholine group can sometimes alter the metabolic profile of a parent molecule, potentially leading to a longer half-life and improved exposure in vivo. thieme-connect.com For instance, studies on certain morpholine-containing compounds have shown favorable metabolic stability and oral bioavailability in animal models. mspsss.org.ua

Pharmacodynamic Properties:

From a pharmacodynamic perspective, the morpholine ring can directly contribute to a compound's biological activity by interacting with the target protein, as discussed in the previous section. nih.gov This can lead to increased potency and efficacy. Furthermore, by modifying the physicochemical properties of a molecule, the morpholine moiety can indirectly affect its pharmacodynamics by influencing its concentration at the site of action. For example, enhanced brain penetration due to the presence of a morpholine group can lead to a more pronounced central nervous system effect. acs.orgnih.gov

Preclinical studies have demonstrated that the introduction of a morpholine substituent can enhance the anti-inflammatory, anticancer, and neuroprotective effects of various compound classes in experimental models. researchgate.net

Precursor Utility for Developing Advanced Biological Probes

The reactive nature of this compound makes it a useful precursor for the synthesis of advanced biological probes, particularly those used in imaging techniques like Positron Emission Tomography (PET). These probes are essential tools for studying biological processes in vivo and for the diagnosis of diseases.

The synthesis of PET tracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a biologically active molecule. The bromobutyl group of this compound provides a convenient handle for radiolabeling. For example, the bromine atom can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction to generate an ¹⁸F-labeled morpholinobutyl derivative. This radiolabeled compound can then be used as a PET probe to visualize and quantify the distribution of its target in the body.

Similarly, this compound can serve as a versatile alkylating agent in the development of other types of probes. nih.gov It can be used to attach the morpholine-containing linker to fluorescent dyes or other reporter molecules, creating probes for fluorescence microscopy or other bio-imaging applications. The morpholine moiety in these probes can influence their solubility, cell permeability, and target-binding properties, making it a valuable component in probe design.

Future Research Directions and Methodological Advancements for 4 4 Bromobutyl Morpholine

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. For a foundational chemical like 4-(4-bromobutyl)morpholine, developing eco-friendly synthetic routes is a critical research area.

Current Synthetic Approaches: The traditional synthesis of this compound typically involves the N-alkylation of morpholine (B109124) with 1,4-dibromobutane (B41627). While effective, this method often suffers from drawbacks such as the use of harsh reagents, toxic solvents, and the formation of byproducts, including the double alkylated quaternary ammonium (B1175870) salt.

Future Green Methodologies: Future research is geared towards overcoming these limitations through several innovative approaches:

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.netrsc.orgacsgcipr.org For the synthesis of this compound, PTC can enable the use of greener and less hazardous inorganic bases and a wider variety of solvents. acsgcipr.org This method can lead to higher yields, reduced reaction times, and easier product separation. rsc.org

Mechanochemical Synthesis: This solvent-free or low-solvent approach uses mechanical force (e.g., ball milling) to induce chemical reactions. rsc.orgresearchgate.net It has the potential to significantly reduce solvent waste and energy consumption. rsc.org Research into the mechanochemical N-alkylation of morpholine could provide a highly efficient and environmentally benign route to this compound.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. nih.govacs.orgrsc.org While direct biocatalytic synthesis of this compound is still an emerging area, research into enzymes like halohydrin dehalogenases and alcohol dehydrogenases for the synthesis of related chiral alcohols and the enzymatic alkylation of amines shows great promise. acs.orgresearchgate.netacs.org Future work could focus on engineering enzymes to specifically catalyze the N-alkylation of morpholine with bromo-functionalized alkanes.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. rsc.org Integrating phase-transfer catalysis with flow systems has already demonstrated success in other N-alkylation reactions, suggesting a promising avenue for the continuous production of this compound with high purity and efficiency. rsc.org

Alternative Reagents: Research into greener alkylating agents is also crucial. For instance, a recently developed one- or two-step protocol for synthesizing morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and tBuOK presents a redox-neutral and high-yielding alternative to traditional methods. nih.govnih.gov Adapting such methodologies for the introduction of a bromobutyl group could represent a significant advancement.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Phase-Transfer Catalysis (PTC) | Use of milder bases, reduced solvent toxicity, higher yields. acsgcipr.org | Optimization of catalysts and reaction conditions for selective mono-alkylation. researchgate.netrsc.org |

| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, reduced energy consumption. rsc.orgresearchgate.net | Development of efficient milling protocols and investigation of reaction mechanisms. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govacs.orgrsc.org | Engineering of specific enzymes for the N-alkylation of morpholine. researchgate.netacs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.org | Integration of PTC or other catalytic systems into continuous flow reactors. |

| Alternative Reagents | Use of less hazardous and more sustainable starting materials. nih.govnih.gov | Adaptation of novel morpholine synthesis protocols for the introduction of the bromobutyl chain. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the design-make-test cycle. nih.gov For this compound and its derivatives, these computational tools offer powerful capabilities.

Retrosynthesis and Synthesis Planning: AI-driven retrosynthesis tools can predict viable synthetic pathways for novel derivatives of this compound. mdpi.comarxiv.orgarxiv.org These models, often based on neural networks, can analyze vast reaction databases to suggest novel and efficient routes that might not be immediately obvious to a human chemist. nih.govyoutube.com

Reaction Outcome and Yield Prediction: ML models can be trained on experimental data to predict the outcome and yield of chemical reactions with high accuracy. pharmaceutical-technology.com This can save significant time and resources by identifying optimal reaction conditions before any experiments are conducted. For the synthesis of this compound derivatives, this could involve predicting the success of a particular N-alkylation or subsequent functionalization reaction. nih.govneurips.cc

Property Prediction: AI can predict the physicochemical and biological properties of virtual compounds. By training models on datasets of known molecules, researchers can screen large virtual libraries of this compound derivatives to identify candidates with desired properties, such as specific bioactivity or material characteristics, before committing to their synthesis. researchgate.net

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes for target molecules. mdpi.comarxiv.orgarxiv.org | Designing efficient syntheses for novel and complex derivatives. |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. nih.govpharmaceutical-technology.comneurips.cc | Optimizing reaction conditions and minimizing failed experiments. |

| Property Prediction | AI predicts physicochemical and biological properties of virtual compounds. researchgate.net | Screening virtual libraries to identify promising drug candidates or materials. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Designing new molecules based on the this compound scaffold. |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. While the N-alkylation at the morpholine nitrogen and nucleophilic substitution at the bromo-terminated chain are well-established, future research can unlock new reactivity profiles.

Organometallic Chemistry: The reaction of the bromobutyl group with various metals can generate organometallic reagents, opening up a vast array of subsequent reactions. mt.commsu.edu For instance, the formation of a Grignard or organolithium reagent from this compound would create a nucleophilic carbon center, enabling the formation of new carbon-carbon bonds with various electrophiles. chadsprep.com This would allow for the synthesis of a diverse range of derivatives with extended carbon skeletons.

Cycloaddition Reactions: The morpholine moiety can participate in cycloaddition reactions. For example, morpholine has been shown to mediate defluorinative cycloadditions of gem-difluoroalkenes and organic azides to form substituted triazoles. nih.govbeilstein-journals.org Exploring the participation of the this compound in such reactions could lead to novel heterocyclic systems. libretexts.org

Nitrogen-Atom Insertion: Recent studies have shown that cyclic amines like morpholine can undergo reactions leading to the formation of cyclic tetrazines through dimerization of an isodiazene intermediate. acs.orgacs.org Investigating this type of reactivity with this compound could lead to the synthesis of novel, nitrogen-rich heterocyclic structures.

Expanding Research Applications into Emerging Interdisciplinary Fields

The unique structural features of this compound make it an attractive candidate for applications in various emerging interdisciplinary fields.

Materials Science: The ability to form polymers is a key area of interest. The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, it could be incorporated into polybenzoxazines or other high-performance polymers to impart specific properties such as improved thermal stability or flame retardancy. The morpholine moiety is a known component in some benzoxazine (B1645224) monomers. rsc.orgresearchgate.net

Radiochemistry: The introduction of a radiolabel, such as a radioactive halogen isotope in place of the bromine, could enable the use of this compound derivatives as imaging agents in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The morpholine group can be a key pharmacophore for targeting specific biological receptors.

Nanotechnology: The compound can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. The bromobutyl group can be used for covalent attachment to the nanoparticle surface, while the morpholine moiety can be used to tune the solubility and biocompatibility of the nanoparticles or to attach other functional molecules.

Medicinal Chemistry: While morpholine is a well-known scaffold in drug discovery, the specific application of this compound as a starting material for novel therapeutic agents remains an active area of research. Its derivatives have been investigated for a range of biological activities, including as antimicrobial agents. nih.gov Future research could focus on its use in the synthesis of targeted covalent inhibitors, where the bromobutyl group acts as a warhead to form a covalent bond with a specific amino acid residue in a target protein.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Bromobutyl)morpholine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where morpholine reacts with 1,4-dibromobutane. Optimization includes controlling reaction temperature (40–60°C), using anhydrous conditions to prevent hydrolysis, and employing polar aprotic solvents like DMF or acetonitrile to enhance reaction rates. Monitoring via TLC or GC-MS ensures intermediate formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (δ ~3.6–3.8 ppm for morpholine protons; δ ~3.4–3.5 ppm for -CH₂Br) and ¹³C NMR (δ ~30–35 ppm for the bromobutyl chain).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~222).

- Elemental Analysis : Match experimental C, H, N, Br percentages with theoretical values (e.g., C: 43.5%, H: 6.7%, Br: 28.8%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or over-alkylation) be minimized during synthesis?

- Methodological Answer :

- Stoichiometry Control : Use a slight excess of morpholine (1.2–1.5 equiv) to favor mono-alkylation.

- Temperature Modulation : Avoid temperatures >70°C to suppress elimination pathways.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.

- Byproduct Analysis : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities .

Q. What strategies are effective for incorporating this compound into complex ligands or drug candidates?

- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic displacement (e.g., with amines or thiols). For example:

- Ligand Synthesis : React with thiacalix[4]arene derivatives to create oxamate ligands for metal coordination studies.

- Probe Development : Conjugate with fluorescent tags (e.g., dansyl chloride) via SN2 mechanisms for cellular imaging .

Q. How can contradictions in reported reaction yields (e.g., 50–80%) be resolved?

- Methodological Answer : Investigate variables:

- Solvent Purity : Trace water in solvents can hydrolyze the bromobutyl group; use molecular sieves for drying.

- Catalyst Deactivation : Test fresh vs. recycled catalysts (e.g., KI).

- Scale Effects : Compare yields under microfluidic (high surface-area) vs. batch conditions.

- Statistical Analysis : Apply DOE (Design of Experiments) to identify critical factors .

Q. What advanced spectroscopic methods are suitable for detecting degradation products of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments (e.g., morpholine or butylene byproducts).

- FT-IR Spectroscopy : Track C-Br bond cleavage (~550 cm⁻¹ peak loss).

- X-ray Crystallography : Resolve structural changes in crystalline derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.